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molecular formula C28H29NO8S B1674079 4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid

4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid

Cat. No. B1674079
M. Wt: 539.6 g/mol
InChI Key: JPPYWKVKLSBQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05559135

Procedure details

A mixture of 205 g (0.345 mol) of the product of Example 6, 425 mL of 1.0N KOH in methanol and 500 mL of water was stirred at 60° C. under a nitrogen atmosphere. After 1.75 hours TLC analysis (90:10:1 CH2Cl2 -MeOH-NH4OH) indicated that ester hydrolysis was complete. The reaction mixture was cooled slightly, then concentrated on a rotary evaporator. The concentrate was acidified with 400 mL of 2N HCl and extracted first with 6 L of ether-EtOAc-CH2Cl2 4:1:1, then with 3 L of 1:2 EtOAc-CH2Cl2. The organic layers were washed with 250 mL of 2N HCl, then with 3×500 mL of water, dried with magnesium sulfate, filtered, and concentrated, during which, the product began to crystallize. The solution was concentrated to a white sluury of ca. 750 mL, diluted with 1 L of hexanes, cooled to 0° C., aged 1 hr then filtered. The product was air dried affording 170.0 g (91% yield) of the title compound as a white crystalline solid.
Name
product
Quantity
205 g
Type
reactant
Reaction Step One
Name
Quantity
425 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[K].[CH:2]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH:14][C:15](=[O:40])[CH:16]([C:31]2[CH:36]=[CH:35][C:34]3[O:37][CH2:38][O:39][C:33]=3[CH:32]=2)[O:17][C:18]2[CH:23]=[CH:22][C:21]([C:24]([O:26]C)=[O:25])=[CH:20][C:19]=2[CH2:28][CH2:29][CH3:30])(=[O:13])=[O:12])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[OH-].[K+].C(Cl)Cl.CO.[NH4+].[OH-]>CO.O>[CH:2]([C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH:14][C:15](=[O:40])[CH:16]([C:31]2[CH:36]=[CH:35][C:34]3[O:37][CH2:38][O:39][C:33]=3[CH:32]=2)[O:17][C:18]2[CH:23]=[CH:22][C:21]([C:24]([OH:26])=[O:25])=[CH:20][C:19]=2[CH2:28][CH2:29][CH3:30])(=[O:12])=[O:13])=[CH:9][CH:10]=1)([CH3:3])[CH3:4] |f:0.1,2.3,4.5.6.7,^1:0|

Inputs

Step One
Name
product
Quantity
205 g
Type
reactant
Smiles
[K].C(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(C(OC1=C(C=C(C=C1)C(=O)OC)CCC)C1=CC2=C(C=C1)OCO2)=O
Name
Quantity
425 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO.[NH4+].[OH-]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled slightly
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted first with 6 L of ether-EtOAc-CH2Cl2 4:1:1
WASH
Type
WASH
Details
The organic layers were washed with 250 mL of 2N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 3×500 mL of water, dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, during which
CUSTOM
Type
CUSTOM
Details
to crystallize
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a white sluury of ca. 750 mL
ADDITION
Type
ADDITION
Details
diluted with 1 L of hexanes
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C., aged 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(C(OC1=C(C=C(C=C1)C(=O)O)CCC)C1=CC2=C(C=C1)OCO2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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